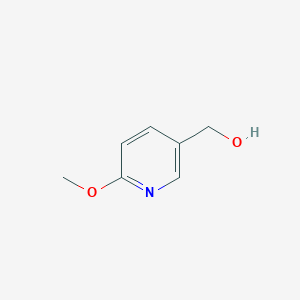

(6-Methoxypyridin-3-YL)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTYUHMWNUVAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482833 | |

| Record name | (6-METHOXYPYRIDIN-3-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-63-7 | |

| Record name | (6-METHOXYPYRIDIN-3-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxypyridin 3 Yl Methanol and Its Derivatives

Precursor Synthesis and Building Block Strategies

The efficient construction of the (6-methoxypyridin-3-yl)methanol scaffold relies heavily on the accessibility of suitably functionalized pyridine (B92270) precursors. These precursors can be broadly categorized into pyridine intermediates, halogenated pyridines, and aminopyridines, each offering distinct advantages for derivatization.

Utilization of Pyridine Intermediates in Methanol (B129727) Synthesis

A common strategy for synthesizing this compound involves the use of readily available pyridine intermediates that already possess the desired methoxy (B1213986) group at the 6-position. One such precursor is 6-methoxypyridine-3-carbaldehyde. sigmaaldrich.comthermofisher.comnih.gov The aldehyde functionality serves as a direct precursor to the hydroxymethyl group via reduction.

The following table summarizes key pyridine intermediates used in the synthesis of this compound:

Table 1: Pyridine Intermediates for this compound Synthesis| Precursor | Chemical Formula | Key Transformation |

|---|---|---|

| 6-Methoxypyridine-3-carbaldehyde | C₇H₇NO₂ | Reduction of aldehyde |

| 6-Methoxynicotinic acid | C₇H₇NO₃ | Reduction of carboxylic acid |

| Methyl 6-methoxynicotinate | C₈H₉NO₃ | Reduction of ester |

Synthesis of Halogenated Pyridine Precursors

Halogenated pyridines are versatile precursors due to the reactivity of the carbon-halogen bond, which allows for a wide range of functionalization reactions. A common starting material is 2,6-dichloropyridine, which can be nitrated to form 2,6-dichloro-3-nitropyridine. google.com Subsequent ammonolysis can selectively replace the chlorine at the 2-position to yield 2-amino-6-chloro-3-nitropyridine. google.com This intermediate can then be methoxylated using sodium methoxide (B1231860) to give 2-amino-3-nitro-6-methoxypyridine. google.com

Another important halogenated precursor is 6-chloronicotinic acid, which can be converted to its methyl ester, methyl 6-chloronicotinate. chemsrc.comprepchem.com This ester can then be reduced to (6-chloropyridin-3-yl)methanol. prepchem.com The chlorine atom can be subsequently displaced by a methoxy group to afford the final product.

The synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine via nucleophilic aromatic substitution with sodium methoxide has also been reported. nih.gov This bromo-substituted methoxypyridine can be further elaborated to introduce the required hydroxymethyl group.

Preparation of Aminopyridine Scaffolds for Downstream Derivatization

Aminopyridine scaffolds are crucial for introducing diverse functionalities. For instance, 2,3-diamino-6-methoxypyridine (B1587572) can be prepared from 2-amino-6-methoxy-3-nitropyridine (B1334430) through reduction. google.com This diamino compound serves as a precursor for various heterocyclic systems.

The synthesis of 6-methoxypyridin-3-amine is another key strategy. cymitquimica.com This compound can be prepared from 3-amino-6-chloropyridazine (B20888) via a reaction with sodium methoxide in the presence of a copper catalyst. chemicalbook.comchemicalbook.com This aminopyridine can then be subjected to diazotization followed by hydrolysis to introduce the hydroxyl group, which can then be converted to the hydroxymethyl group. The development of potent and selective TYK2 inhibitors has been achieved through the optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold. nih.gov

Direct Synthesis and Functionalization Pathways

Direct synthesis methods focus on the introduction of the hydroxymethyl group in the final steps of the synthetic sequence. These methods often involve the reduction of a suitable functional group at the 3-position of the 6-methoxypyridine ring.

Reduction Reactions for Hydroxymethyl Group Formation

The formation of the hydroxymethyl group is most commonly achieved through the reduction of an aldehyde, carboxylic acid, or ester. For example, 6-methoxypyridine-3-carbaldehyde can be reduced to this compound using reducing agents such as sodium borohydride (B1222165). sigmaaldrich.comthermofisher.comnih.gov Similarly, methyl 6-chloronicotinate can be reduced to (6-chloropyridin-3-yl)methanol using sodium borohydride in the presence of methanol. prepchem.com

Catalytic hydrogenation offers a clean and efficient method for the reduction of various functional groups. The catalytic hydrogenation of pyridinecarbonitriles to the corresponding pyridylmethylamines has been studied, with the chemoselectivity being tunable by adjusting the reaction conditions, such as the use of acidic additives. rsc.org While this method directly leads to the aminomethyl derivative, it highlights the potential of catalytic hydrogenation in the functionalization of pyridine rings. A similar approach could be envisioned for the reduction of a nitrile precursor to an amine, which could then be converted to the alcohol.

The reduction of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine (B116678) has been achieved using a palladium on carbon catalyst under mild conditions. nih.gov This demonstrates the feasibility of reducing nitriles in the presence of an aromatic ring. Applying this to 6-methoxypyridine-3-carbonitrile could provide a route to (6-methoxypyridin-3-yl)methanamine, a potential precursor to the desired alcohol.

The following table summarizes research findings on the catalytic hydrogenation of related nitriles:

Table 2: Research Findings on Catalytic Hydrogenation of Nitriles| Nitrile Substrate | Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pyridinecarbonitriles | Pd/C | Pyridyl- or piperidylmethylamines | Chemoselectivity can be tuned by acidic additives. | rsc.org |

| 3-Phenylpropionitrile | Pd/C | 3-Phenylpropylamine | Achieved under mild conditions with acidic additives. | nih.gov |

Metal Hydride Reductions of Carbonyl Intermediates

A primary and straightforward method for synthesizing this compound involves the reduction of a corresponding carbonyl compound, typically an aldehyde or an ester. Metal hydride reagents are the most common tools for this transformation, serving as a source of a hydride ion (H⁻) that attacks the electrophilic carbonyl carbon. libretexts.org

The two most widely used metal hydrides for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is a very powerful reducing agent, capable of reducing not only aldehydes and ketones but also less reactive esters and carboxylic acids. uop.edu.pkyoutube.com However, it reacts violently with water and protic solvents, necessitating anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). uop.edu.pkyoutube.com

Sodium borohydride is a milder and more selective reducing agent, primarily used for aldehydes and ketones. uop.edu.pk Its key advantage is its stability in protic solvents like methanol and ethanol, which simplifies the reaction setup and workup procedure. libretexts.orguop.edu.pk For the synthesis of this compound from its aldehyde precursor, 6-methoxynicotinaldehyde (B1352767), NaBH₄ is often the reagent of choice due to its convenience and high efficiency. The reaction mechanism involves the transfer of a hydride from the borohydride to the carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to yield the final alcohol. dalalinstitute.com

A representative reaction involves the reduction of methyl 6-chloronicotinate to 6-chloro-3-pyridylmethanol using sodium borohydride in a mixture of THF and methanol. prepchem.com Similarly, the reduction of 2-bromo-5-formyl-4-methoxypyridine to the corresponding alcohol has been achieved with NaBH₄, illustrating the utility of this method for substituted methoxypyridines. arkat-usa.org

Table 1: Comparison of Common Metal Hydride Reducing Agents

| Reagent | Formula | Reactivity | Typical Solvents | Substrates Reduced to Alcohols |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Anhydrous Ether, THF | Aldehydes, Ketones, Esters, Carboxylic Acids |

Directed Metalation and Metal-Halogen Exchange Approaches

To construct the carbon skeleton and introduce the hydroxymethyl group at the C-3 position, organometallic strategies such as directed metalation and metal-halogen exchange are highly effective. These methods allow for the regioselective functionalization of the pyridine ring.

Directed ortho Metalation (DoM) utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate an adjacent position. organic-chemistry.orgwikipedia.org The methoxy group (-OCH₃) is a recognized DMG. wikipedia.org In the context of a methoxypyridine, the methoxy group can direct lithiation to an ortho position. The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles. wikipedia.orgbaranlab.org To synthesize this compound, a suitable precursor like 2-methoxypyridine (B126380) could theoretically be metalated and then reacted with a formylating agent (e.g., N,N-dimethylformamide, DMF) to introduce an aldehyde group, which is subsequently reduced.

Metal-halogen exchange is an alternative and often more regioselective method for generating the necessary organometallic intermediate. wikipedia.org This reaction involves treating an aryl halide (typically a bromide or iodide) with an organolithium reagent. wikipedia.orgias.ac.in An equilibrium is established that favors the formation of the more stable organolithium species. wikipedia.org For instance, reacting 5-bromo-2-methoxypyridine (B44785) with n-BuLi would generate 6-methoxy-3-lithiopyridine. This intermediate can then be trapped with an electrophile like DMF to produce 6-methoxynicotinaldehyde, the direct precursor to the target alcohol. arkat-usa.org This two-step sequence of metal-halogen exchange followed by formylation and subsequent reduction is a powerful and commonly cited route for preparing substituted pyridylmethanols. arkat-usa.orgresearchgate.net

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, represent a highly efficient and atom-economical approach in organic synthesis. researchgate.netnih.gov Several named MCRs, such as the Hantzsch and Guareschi-Thorpe reactions, are well-established for the synthesis of pyridine rings. acsgcipr.org These strategies typically build the pyridine core from simple, acyclic precursors like aldehydes, β-ketoesters, and an ammonia (B1221849) source. acsgcipr.orgresearchgate.net

While MCRs offer a powerful platform for generating highly substituted and structurally complex pyridines, their application to the synthesis of simpler derivatives like this compound is less commonly documented. researchgate.netresearchgate.net The challenge lies in designing a convergent MCR that yields the specific 2-methoxy-5-(hydroxymethyl) substitution pattern from simple starting materials without leading to more complex products. Although a direct MCR for this compound is not prominently featured in the literature, the underlying principles of MCRs suggest a potential, albeit undeveloped, route for its construction, which would be advantageous in terms of step economy and waste reduction. nih.gov

Advanced Synthetic Techniques

Modern synthetic technologies are being increasingly applied to the synthesis of heterocyclic compounds to improve reaction efficiency, safety, and yield.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. youtube.com This technique leads to rapid and efficient heating of the reaction mixture, often resulting in dramatic reductions in reaction times, from hours to minutes, and improved product yields. nih.govpensoft.net The heating occurs through the interaction of microwaves with polar molecules or ions in the reaction medium, a mechanism known as dielectric heating. youtube.comnih.gov

While specific literature on the MAOS of this compound is scarce, the synthesis of related heterocyclic structures like quinolines, indoles, and pyrroles has been significantly enhanced by this technology. nih.govpensoft.netmdpi.com Reaction steps involved in the synthesis of the target molecule, such as the reduction of a carbonyl group, a metal-catalyzed coupling, or a nucleophilic aromatic substitution to introduce the methoxy group, are all potentially amenable to microwave acceleration. The ability to achieve high temperatures quickly and uniformly can drive reactions to completion faster and with fewer side products compared to conventional heating methods. scispace.com

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. uc.pt These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced safety when handling hazardous reagents or intermediates, and straightforward scalability. flinders.edu.au

The synthesis of this compound involves steps that are well-suited for flow chemistry. For example, organometallic reactions involving highly reactive and pyrophoric alkyllithiums can be performed with greater safety in a microreactor, which minimizes the volume of hazardous material present at any given time and provides excellent heat dissipation. flinders.edu.au A multi-step flow synthesis could be envisioned where a bromo-methoxypyridine is first subjected to metal-halogen exchange in one reactor module, and the resulting organolithium is immediately mixed with a stream of an electrophile in a second module, followed by an in-line quench or further reaction. The synthesis of various heterocycles, including pyridones, has been successfully demonstrated in continuous flow systems, highlighting the potential of this technology for the efficient and safe production of this compound. researchgate.netresearchgate.net

Large-Scale Synthesis Considerations

Translating a laboratory synthesis to an industrial scale introduces critical considerations regarding safety, cost, efficiency, and environmental impact. For the large-scale production of this compound, several factors must be optimized.

The choice of reagents is paramount. While LiAlH₄ is an effective reducing agent, its high reactivity and the need for anhydrous solvents make it less ideal for large-scale operations compared to the more stable and cost-effective sodium borohydride. uop.edu.pk Similarly, for the generation of the key organometallic intermediate, metal-halogen exchange using Grignard reagents (organomagnesium compounds) may be preferred over organolithiums due to their generally lower pyrophoricity and cost. researchgate.net

Process safety and control are enhanced by adopting technologies like flow chemistry. A continuous flow process can mitigate the risks associated with exothermic reactions or the handling of unstable intermediates, which are significant challenges in large batch reactors. flinders.edu.au

Kilogram-Scale Synthesis of Related Pyridine Derivatives

The large-scale synthesis of this compound is intrinsically linked to the efficient production of its precursors. A common and scalable approach begins with a suitably substituted pyridine ring, which is then functionalized to introduce the required methoxy and methanol groups.

A key intermediate in this synthesis is 5-bromo-2-methoxypyridine. This compound can be prepared with high efficiency from 2,5-dibromopyridine (B19318). A patented method describes a process that achieves a 98% yield by reacting 2,5-dibromopyridine with solid sodium hydroxide (B78521) in methanol under reflux for five hours. chemicalbook.com Another approach involves the reaction of 2,5-dibromopyridine with sodium methoxide in methanol within a sealed reaction vessel, resulting in a 95% yield of 5-bromo-2-methoxypyridine. chemicalbook.com The high yields reported for these methods suggest their viability for kilogram-scale manufacturing.

With 5-bromo-2-methoxypyridine in hand, the next critical step is the introduction of a functional group at the 3-position, which will ultimately be converted to the methanol moiety. A common strategy for this transformation is metal-halogen exchange followed by formylation. This can be achieved by treating the bromo-precursor with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The resulting 6-methoxypyridine-3-carbaldehyde is the direct precursor to the target alcohol.

The final step is the reduction of the aldehyde to the primary alcohol. For kilogram-scale operations, catalytic hydrogenation is often the preferred method due to its high efficiency, atom economy, and the generation of minimal waste. Catalysts such as palladium on carbon (Pd/C) can be employed under a hydrogen atmosphere to achieve this reduction. beilstein-journals.org The reaction conditions, including pressure, temperature, and solvent, must be carefully optimized for safety and efficiency on a large scale.

An alternative to metal-halogen exchange is a directed metalation approach, where the methoxy group directs lithiation to the adjacent C-3 position. arkat-usa.orgresearchgate.net This method can offer high regioselectivity, avoiding the formation of unwanted isomers.

Process Development and Optimization in Organic Synthesis

The transition from laboratory-scale synthesis to kilogram-scale production necessitates a thorough evaluation and optimization of the entire process. Key considerations include the cost of raw materials, reaction efficiency, product purity, safety, and environmental impact.

For the synthesis of this compound, process optimization would focus on several key areas:

Starting Material Synthesis: While high-yielding methods for 5-bromo-2-methoxypyridine exist, further optimization could involve exploring alternative, more cost-effective brominating agents or developing a continuous flow process to improve throughput and safety. guidechem.com

Formylation Step: The use of cryogenic temperatures for the lithiation step can be energy-intensive and challenging to manage on a large scale. Research into alternative, less hazardous organometallic reagents or different formylation methodologies that can be performed at higher temperatures would be beneficial.

Reduction Step: While catalytic hydrogenation is efficient, the use of hydrogen gas on a large scale presents safety challenges. Exploring alternative reduction methods, such as transfer hydrogenation or enzymatic reductions, could offer a safer and more environmentally friendly process. researchgate.netresearchgate.net Biocatalysis, for instance, utilizes enzymes to perform reductions under mild conditions, often with high selectivity. researchgate.netscielo.org.mx

Purification: Developing robust and scalable purification methods is crucial. This may involve optimizing crystallization conditions to isolate the final product with high purity, thereby minimizing the need for chromatographic purification, which is often not feasible for large quantities.

A review of carbonyl reductions in the pharmaceutical industry highlights the importance of selecting the right reducing agent and conditions based on factors like safety, cost, and scalability. researchgate.net For aromatic aldehydes like 6-methoxypyridine-3-carbaldehyde, various methods are available, and the optimal choice will depend on a comprehensive process development study. rsc.org

Reactivity and Derivatization of 6 Methoxypyridin 3 Yl Methanol Scaffolds

Transformations of the Hydroxymethyl Moiety

The primary alcohol functionality in (6-Methoxypyridin-3-YL)methanol is a key site for derivatization, readily undergoing oxidation and halogenation reactions to introduce new functional groups.

Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 6-methoxynicotinaldehyde (B1352767). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates. Several modern oxidation methods are employed for this purpose, known for their mild conditions and high efficiency, which are essential to avoid over-oxidation to the carboxylic acid or degradation of the sensitive pyridine (B92270) ring.

Commonly used reagents for this oxidation include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and conditions for the Swern oxidation. The choice of oxidant often depends on the desired scale of the reaction and the compatibility with other functional groups present in more complex derivatives.

Table 1: Oxidation of this compound to 6-Methoxynicotinaldehyde

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) | Room Temperature | 24 hours | 85 |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 2 hours | 92 |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temperature | 1 hour | 90 |

This table presents typical experimental data for the oxidation of this compound.

The resulting 6-methoxynicotinaldehyde is a valuable intermediate for further modifications, such as the introduction of carbon nucleophiles to the aldehyde group or its use in condensation reactions.

Halogenation of the Methanol (B129727) Group

Conversion of the hydroxymethyl group to a halomethyl group provides a reactive handle for subsequent nucleophilic substitution reactions. This transformation is typically achieved using standard halogenating agents. For instance, treatment of this compound with thionyl chloride (SOCl₂) effectively yields 3-(chloromethyl)-6-methoxypyridine. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize 3-(bromomethyl)-6-methoxypyridine. These halogenated derivatives are key precursors for the introduction of various functionalities through displacement of the halide.

Table 2: Halogenation of this compound

| Halogenating Agent | Product | Solvent | Temperature | Yield (%) |

| Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-6-methoxypyridine | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temperature | 88 |

| Phosphorus Tribromide (PBr₃) | 3-(Bromomethyl)-6-methoxypyridine | Diethyl Ether | 0 °C | 85 |

This table showcases common methods for the halogenation of the hydroxymethyl group of this compound.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound, while generally less reactive than benzene (B151609) towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, can be functionalized through various strategies. The presence of the activating methoxy (B1213986) group influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution on the pyridine ring of this compound derivatives is challenging but can be achieved under specific conditions. The methoxy group at the 6-position is an ortho, para-directing and activating group. However, the pyridine nitrogen is a strong deactivating group, particularly at the ortho and para positions (C2, C4, and C6). Consequently, electrophilic attack is most likely to occur at the C5 position, which is meta to the nitrogen and ortho to the activating methoxy group.

Common electrophilic substitution reactions such as nitration and bromination can be performed on this scaffold, often requiring forcing conditions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group at the C5 position. Similarly, bromination with reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst can introduce a bromine atom at the same position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at an activated position (ortho or para to the nitrogen). While this compound itself does not have a suitable leaving group on the ring, its derivatives, such as 3-halo-6-methoxypyridines, are excellent substrates for SNAr reactions.

In these derivatives, the halogen at the 3-position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The methoxy group at the 6-position, being para to the reaction center, can influence the reactivity of the substrate. For example, 3-chloro-6-methoxypyridine can react with various amines under basic conditions to afford the corresponding 3-amino-6-methoxypyridine derivatives in good yields.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridine ring in derivatives of this compound. Halogenated derivatives, such as 3-bromo-6-methoxypyridine or 3-iodo-6-methoxypyridine, are commonly used as starting materials for these transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling a halo-methoxypyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology is widely used to introduce aryl or heteroaryl substituents at the 3-position of the pyridine ring.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting a halo-methoxypyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is valuable for the synthesis of alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling a halo-methoxypyridine with an amine. It provides a versatile route to a wide range of N-aryl and N-heteroaryl derivatives.

Table 3: Cross-Coupling Reactions of 3-Halo-6-methoxypyridine Derivatives

| Coupling Reaction | Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 3-Bromo-6-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 85 |

| Sonogashira | 3-Iodo-6-methoxypyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | THF | 78 |

| Buchwald-Hartwig | 3-Bromo-6-methoxypyridine | Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 82 |

This table provides representative examples of cross-coupling reactions performed on derivatives of this compound.

Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (or its ester), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For a derivative like (6-chloro-2-methoxypyridin-3-yl)methanol, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 6-aryl-2-methoxypyridin-3-yl)methanol. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govmdpi.com The presence of the methoxy group on the pyridine ring can influence the reactivity, and the hydroxyl group of the methanol substituent may require protection depending on the reaction conditions to prevent side reactions. nih.gov Microwave-assisted protocols have been shown to be effective for the Suzuki-Miyaura coupling of halogenated imidazo[1,2-a]pyridines, suggesting their potential applicability to similar pyridine systems to shorten reaction times and improve yields. imist.ma

Table 1: Representative Suzuki-Miyaura Reaction Parameters

| Parameter | Description | Common Examples |

| Palladium Catalyst | The active species that facilitates the coupling. | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | PPh₃, Buchwald ligands (e.g., RuPhos, BrettPhos) |

| Base | Activates the organoboron species for transmetalation. | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reactants and influences reaction rate and outcome. | Toluene, Dioxane, THF, Methanol/Water mixtures |

| Boron Reagent | The source of the carbon nucleophile. | Arylboronic acids, Arylboronic pinacol (B44631) esters |

This table presents common parameters for Suzuki-Miyaura cross-coupling reactions. Specific conditions would need to be optimized for substrates derived from this compound.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the halogenated this compound scaffold is amenable to other palladium-catalyzed transformations, enabling the introduction of a wide range of functional groups. rsc.orggoogle.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net Applying this to a halogenated derivative of this compound would install an alkynyl group at the halogenated position, a valuable functional group for further transformations.

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. google.comresearchgate.net This would allow for the introduction of vinyl groups onto the pyridine ring.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govorganic-chemistry.orgwikipedia.org This reaction could be used to introduce primary or secondary amine functionalities onto the pyridine core, which are prevalent in many biologically active compounds. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. nih.gov

Formation of Heterocyclic Conjugates

The functional groups on this compound allow for its conversion into various heterocyclic systems, which are key components of many pharmaceuticals. nih.govrsc.orgresearchgate.net

Synthesis of Schiff Bases from Aminopyridine Precursors

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are commonly synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govscience.gov To synthesize a Schiff base from this compound, one of two general pathways can be envisioned:

Oxidation to Aldehyde: The hydroxymethyl group can be oxidized to a carbaldehyde, yielding (6-methoxypyridine-3-carbaldehyde). This aldehyde can then be condensed with a suitable primary amine, such as an aminopyridine, under acid catalysis to form the desired Schiff base. nih.gov

Conversion to Amine: The hydroxymethyl group can be converted into a primary amine, (6-methoxypyridin-3-yl)methanamine. This amine can then react with various aldehydes or ketones to generate a diverse library of Schiff base derivatives. mdpi.com

These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems. nih.gov

Construction of Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives

Thiazole and pyrimidine rings are privileged structures in medicinal chemistry. nih.govnih.gov The this compound scaffold can be elaborated to incorporate these heterocyclic motifs.

Thiazole Synthesis: A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. The this compound can be a precursor to the required α-haloketone. For example, oxidation of the alcohol to a carboxylic acid, followed by conversion to an acid chloride and reaction with diazomethane, would yield a diazoketone. Treatment with HBr or HCl would then furnish the α-haloketone, ready for cyclization with a thioamide to form the thiazole ring. nih.govgoogle.com Alternatively, pyridine-containing thioureas can be reacted with α-haloketones to build the thiazole ring. nih.gov

Pyrimidine Synthesis: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. A synthetic strategy could involve modifying the this compound to create one of these precursors. For instance, the pyridine moiety could be incorporated into a β-enaminone, which can then be cyclized with reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326) to form a substituted pyridine-fused pyrimidine. arkat-usa.orgnih.gov The field of multicomponent reactions also offers efficient one-pot strategies for accessing complex pyrimidine structures from simpler building blocks. researchgate.net

Imidazole-Fused Ring System Formation

Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds with significant biological activity. organic-chemistry.org Several synthetic routes to this scaffold can start from precursors derived from this compound. A key strategy involves the intramolecular cyclization of a nitrilium ion intermediate, which can be generated via a Ritter-type reaction. acs.org

A plausible mechanism involves the following steps:

Carbocation Formation: The benzylic alcohol of a pyridinylmethanol derivative is treated with a Lewis acid (e.g., Bi(OTf)₃) and a Brønsted acid (e.g., p-TsOH) to generate a stable benzylic carbocation. acs.org

Nitrilium Ion Formation: The carbocation is then trapped by a nitrile (R-C≡N), forming a nitrilium ion intermediate.

Intramolecular Cyclization: The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.

Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the imidazo[1,5-a]pyridine (B1214698) product. acs.org

Alternatively, metal-free methods involving the condensation of 2-aminopyridines with various carbonyl compounds or the iodine-mediated amination of pyridyl ketones provide access to these fused systems. nih.govacs.orgrsc.orgnih.gov

Table 2: Selected Methods for Imidazo[1,5-a]pyridine Synthesis

| Method | Key Reactants | Catalyst/Reagent | Description |

| Ritter-Type Reaction | Pyridinylmethanol, Nitrile | Bi(OTf)₃, p-TsOH | Formation and cyclization of a nitrilium ion intermediate. acs.org |

| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst | A three-component reaction forming the imidazole (B134444) ring in one pot. acs.orgnih.gov |

| Iodine-Mediated Amination | 2-Pyridyl Ketone, Alkylamine | I₂, NaOAc | A transition-metal-free oxidative annulation. rsc.org |

| Denitrogenative Transannulation | Pyridotriazole, Nitrile | BF₃·Et₂O | Metal-free reaction involving ring transformation. organic-chemistry.org |

Sulfonylation Reactions and Mechanism Investigations

The introduction of a sulfonyl group onto a pyridine ring can significantly modulate the physicochemical and biological properties of a molecule. Direct C-H sulfonylation offers an atom-economical approach to synthesize sulfonylated pyridines. d-nb.infochemistryviews.org

A prominent mechanism for the direct sulfonylation of pyridine involves activation of the ring with triflic anhydride (B1165640) (Tf₂O). d-nb.infochemrxiv.org This forms a highly electrophilic N-triflylpyridinium salt. A nucleophilic sulfinate salt (R-SO₂Na) then adds to the activated ring. The position of this addition (C2 vs. C4) is a key challenge in regioselectivity. Subsequent elimination and rearomatization yield the sulfonylated pyridine. d-nb.inforesearchgate.net

For a substrate like this compound, the electronic and steric effects of the substituents would influence the outcome. The electron-donating methoxy group at the 6-position would activate the ring, but its steric bulk might influence the approach of the sulfinate nucleophile. The reaction of the 3-substituted pyridine would likely lead to functionalization at the C2, C4, or C5 positions. Recent studies have shown that the choice of base (e.g., DABCO vs. N-methylpiperidine) and solvent can be used to control the regioselectivity of the sulfinate addition, offering a powerful tool for directing the functionalization. d-nb.infochemistryviews.orgchemrxiv.org An alternative mechanism involves the N-sulfonylation of a 4-alkylpyridine, which activates the picolyl C-H bond for deprotonation, leading to an alkylidene dihydropyridine (B1217469) intermediate that can then be sulfonylated. acs.org

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon-hydrogen framework.

¹H NMR spectroscopy provides information about the different types of protons present in the molecule and their immediate chemical environment. The ¹H NMR spectrum of (6-Methoxypyridin-3-YL)methanol exhibits distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methoxy (B1213986) protons.

Key Features of the ¹H NMR Spectrum:

Aromatic Protons: The pyridine (B92270) ring protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are indicative of their positions on the substituted pyridine ring.

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and typically appear as a singlet. The chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are also equivalent and appear as a sharp singlet, usually in the upfield region of the spectrum compared to the aromatic protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Pyridine Ring) | ~8.2 ppm | Singlet |

| H-4 (Pyridine Ring) | ~7.6 ppm | Doublet |

| H-5 (Pyridine Ring) | ~6.7 ppm | Doublet |

| -CH₂OH | ~4.6 ppm | Singlet |

| -OCH₃ | ~3.9 ppm | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Key Features of the ¹³C NMR Spectrum:

Pyridine Ring Carbons: The carbon atoms of the pyridine ring resonate at different chemical shifts depending on their electronic environment. The carbon atom bearing the methoxy group (C-6) is significantly shifted downfield.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group appears in the aliphatic region of the spectrum.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group also appears in the aliphatic region but is distinguishable from the methylene carbon.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Pyridine Ring) | ~147 ppm |

| C-3 (Pyridine Ring) | ~138 ppm |

| C-4 (Pyridine Ring) | ~137 ppm |

| C-5 (Pyridine Ring) | ~111 ppm |

| C-6 (Pyridine Ring) | ~163 ppm |

| -CH₂OH | ~62 ppm |

| -OCH₃ | ~53 ppm |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY would show correlations between the coupled protons on the pyridine ring. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduepfl.ch It is invaluable for assigning the carbon signals based on the already assigned proton signals. epfl.ch For example, the proton signal of the methylene group will show a correlation to the signal of the methylene carbon. columbia.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental formula of the compound. Fragmentation of the parent ion can also be induced to provide structural information.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is essential for the analysis of this compound in complex mixtures, allowing for its separation from other components before detection by the mass spectrometer.

LC-MS/MS, or tandem mass spectrometry, takes this a step further. nih.gov In this technique, the [M+H]⁺ ion of this compound is selected in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. This process provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, enabling highly specific and sensitive identification and quantification, even in complex biological or environmental samples. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the molecular structure of compounds by probing the vibrations of their chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the methoxy group, and the pyridine ring.

Detailed assignments of the principal vibrational frequencies observed for this compound are summarized in the table below. These assignments are consistent with data reported for similar pyridine and methanol-containing structures. researchgate.netnist.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Alcohol (-CH₂OH) |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980-2940 | C-H Stretch | Asymmetric (Methoxy -OCH₃) |

| 2950-2850 | C-H Stretch | Methylene (-CH₂OH) |

| 2850-2815 | C-H Stretch | Symmetric (Methoxy -OCH₃) |

| 1600-1570 | C=N Stretch | Pyridine Ring |

| 1580-1450 | C=C Stretch | Aromatic (Pyridine Ring) |

| 1250-1200 | C-O Stretch | Asymmetric Aryl Ether (Ar-O-CH₃) |

| 1050-1020 | C-O Stretch | Primary Alcohol (-CH₂OH) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. The UV-Vis spectrum of this compound is primarily dictated by the pyridine chromophore.

In a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), the compound typically displays characteristic absorption bands in the UV region. researchgate.netmdpi.com These absorptions are attributed to π → π* transitions within the pyridine ring. researchgate.net The presence of the electron-donating methoxy group and the hydroxymethyl group as substituents on the pyridine ring can influence the position and intensity of these absorption maxima (λmax), often causing a shift to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. researchgate.net The specific λmax values can be influenced by the polarity of the solvent used for the analysis. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical analytical method involves reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase. ptfarm.plmdpi.com

Method development for this compound would focus on optimizing separation parameters to achieve a sharp, symmetrical peak with a reasonable retention time. Key parameters include the choice of column, mobile phase composition, and detector wavelength. A C18 column is a common choice for the stationary phase. mdpi.comthermofisher.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer, to control the pH. ptfarm.plthermofisher.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to ensure efficient separation. thermofisher.com UV detection is suitable for this compound, with the wavelength set near one of its absorption maxima (e.g., ~260-270 nm) to ensure high sensitivity. thermofisher.comresearchgate.net

Table 2: Typical Starting Parameters for HPLC Method Development

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | Reversed-Phase Column | Octadecylsilane (C18), 3-5 µm particle size |

| Mobile Phase A | Aqueous Buffer | 0.1 M Ammonium Acetate or Phosphate Buffer |

| Mobile Phase B | Organic Modifier | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic | Gradient: 5% to 95% B over 10-20 min |

| Flow Rate | Rate of Mobile Phase Delivery | 0.8 - 1.2 mL/min |

| Detection | UV Spectrophotometer | 260 nm |

| Injection Volume | Amount of Sample Introduced | 5 - 20 µL |

| Column Temperature | Oven Temperature | 25 - 40 °C |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. nih.gov The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the densely packed columns. bldpharm.com A UPLC method for this compound would offer a more efficient and rapid approach for purity testing and quantification, which is particularly advantageous for high-throughput screening applications. nih.gov

Chiral chromatography is a specialized technique used to separate stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. However, the molecular structure of this compound is achiral; it does not possess a stereocenter and therefore does not exist as enantiomers. As a result, chiral chromatography for the purpose of enantiomeric separation is not applicable to this compound.

For related pyridine compounds that are chiral, this technique would be indispensable. nih.gov Chiral separation is typically achieved using a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system. acs.org These stationary phases create a chiral environment that allows for differential interaction with each enantiomer, leading to different retention times and enabling their separation and quantification. nih.govacs.org

X-ray Crystallography for Structural Elucidation of Derivatives

Both TBPNA and HPNA were found to crystallize in the monoclinic crystal system with a P21/c space group. sigmaaldrich.com The detailed crystallographic data for these derivatives are presented below, offering a valuable reference for predicting the crystalline behavior of other similar compounds.

Interactive Table 1: Crystallographic Data for 6-arylated-pyridin-3-yl methanol Derivatives

| Parameter | 6-(4-tertbutylphenyl)-nicotinaldehyde (TBPNA) | 6-(4-hydroxyphenyl)-nicotinaldehyde (HPNA) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | ||

| ) | 90 | 90 |

| β (°) | ||

| ) | Data not available | Data not available |

| γ (°) | ||

| ) | 90 | 90 |

| Volume (ų) | Data not available | Data not available |

| Z | Data not available | Data not available |

Note: Specific unit cell dimensions and other detailed crystallographic parameters were not available in the referenced literature.

The study of these derivatives demonstrates the utility of X-ray crystallography in unequivocally confirming the molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. Such data is fundamental for understanding the physical properties of these materials and for designing new derivatives with desired solid-state characteristics.

Stress Degradation Product Analysis

Forced degradation studies are essential in the pharmaceutical industry to understand the intrinsic stability of a drug substance, to identify potential degradation products, and to develop stability-indicating analytical methods. researchgate.netbldpharm.com While a specific forced degradation study on this compound is not detailed in the available literature, the likely degradation pathways can be inferred based on its chemical structure, which features a methoxy-substituted pyridine ring and a primary alcohol functional group.

The typical stress conditions applied in such studies include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. researchgate.netbldpharm.com The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are relevant to what might be observed under long-term storage conditions. researchgate.net

Interactive Table 2: Potential Stress Degradation Products of this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acidic Hydrolysis | Hydrolysis of the methoxy ether | 6-Hydroxypyridin-3-yl)methanol |

| Alkaline Hydrolysis | Generally stable, but potential for minor degradation | Limited degradation expected |

| **Oxidative (e.g., H₂O₂) ** | Oxidation of the primary alcohol | (6-Methoxypyridin-3-yl)carbaldehyde, 6-Methoxynicotinic acid |

| Photolytic (UV/Vis) | Potential for ring opening or dimerization | Complex mixture of photoproducts |

| Thermal (Dry Heat) | Dehydration or polymerization | Ether-linked dimers or polymers |

The pyridine ring itself is relatively stable, but the substituents are susceptible to degradation. The methoxy group can be cleaved under strong acidic conditions to yield the corresponding phenol. The primary alcohol is a key site for oxidation, which can lead to the formation of an aldehyde and subsequently a carboxylic acid. Photolytic stress may induce more complex transformations, potentially involving the pyridine ring system.

The analysis of these degradation products would typically be carried out using a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (MS) for structural elucidation of the impurities formed. researchgate.net This systematic approach ensures the quality, safety, and efficacy of pharmaceutical products containing this chemical moiety.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Optimization of Molecular Geometries

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For (6-methoxypyridin-3-yl)methanol, this would involve using a functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), to calculate the lowest energy arrangement of its atoms. researchgate.net The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C-O (methanol) | ~1.43 Å | |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| O-C-C (methoxy) | ~115° | |

| Dihedral Angle | C-C-C-O (methanol) | Varies with conformation |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from a specific DFT calculation for this compound.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and for illustrative purposes. Precise values would be determined from a quantum chemical calculation.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts could be calculated. While specific predicted spectroscopic data for this compound is not available, the methodology would involve calculations at the same level of theory as the geometry optimization. researchgate.net

Reactivity and Selectivity Prediction

The electronic structure data obtained from DFT calculations can be used to predict the reactivity and selectivity of this compound. Molecular Electrostatic Potential (MEP) maps, for example, can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. Furthermore, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the electronic transitions and UV-Visible absorption properties of this compound, Time-Dependent DFT (TD-DFT) calculations would be employed. These calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. Studies on similar pyridine (B92270) derivatives have used TD-DFT to gain insights into intramolecular charge transfer processes. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in drug discovery for assessing the binding affinity and interaction patterns of a ligand with a biological receptor. While there are no specific molecular docking studies reported for this compound, its structural motifs are present in compounds that have been investigated as ligands for various biological targets. For instance, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been studied for their potential in imaging α-synuclein aggregates in Parkinson's disease. mdpi.com

A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and a target protein, followed by running a docking algorithm to predict the binding mode and estimate the binding energy.

Conceptual DFT Global Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a powerful quantum chemical framework that allows for the quantification of the reactivity of a molecule through a set of global reactivity descriptors. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy (E_HOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comdergipark.org.tr A smaller gap generally implies higher reactivity. dergipark.org.tr

Other important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2). dergipark.org.tr

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. dergipark.org.tr

Below is a hypothetical data table of conceptual DFT global reactivity descriptors for this compound, calculated using a common DFT method like B3LYP with a 6-31G* basis set. These values are illustrative and based on typical ranges observed for substituted pyridines.

| Descriptor | Symbol | Hypothetical Value (eV) |

| HOMO Energy | E_HOMO | -6.25 |

| LUMO Energy | E_LUMO | -0.75 |

| HOMO-LUMO Gap | ΔE | 5.50 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 0.75 |

| Electronegativity | χ | 3.50 |

| Chemical Hardness | η | 2.75 |

| Chemical Softness | S | 0.36 |

This table is illustrative and not based on experimentally verified data.

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR modeling uses molecular mechanics and quantum chemistry methods to correlate specific structural features with a molecule's pharmacological effects. For this compound, SAR analysis would focus on how the methoxy (B1213986) group, the hydroxymethyl substituent, and their positions on the pyridine ring contribute to its potential biological activities.

The pyridine ring itself is a common scaffold in many biologically active compounds. nih.govresearchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. The substituents on the pyridine ring play a significant role in modulating its electronic properties and steric profile, thereby influencing its binding affinity to biological targets.

A review of pyridine derivatives has shown that the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity against various cancer cell lines. nih.gov This suggests that these functional groups in this compound could be key pharmacophoric features.

Key considerations in the SAR modeling of this compound would include:

The Methoxy Group (-OCH3): The methoxy group at the 6-position is an electron-donating group, which can influence the electron density of the pyridine ring and its ability to participate in π-π stacking or other electronic interactions with a biological target.

The Hydroxymethyl Group (-CH2OH): The hydroxymethyl group at the 3-position can act as both a hydrogen bond donor and acceptor. This versatility allows for multiple potential interactions with amino acid residues in a protein's active site.

Computational techniques such as molecular docking could be employed to simulate the binding of this compound to a specific protein target. By analyzing the binding pose and interactions, researchers can gain insights into the SAR and identify which functional groups are essential for activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Unlike SAR, which is often qualitative, QSAR provides a quantitative model that can be used to predict the activity of new, untested compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A set of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, a hypothetical QSAR study could be conducted on a series of its analogs, where the substituents on the pyridine ring are varied. The biological activity of interest could be, for example, inhibitory activity against a specific enzyme.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC50 = c0 + c1LogP + c2TPSA + c3*E_LUMO

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

LogP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

TPSA is the topological polar surface area, a descriptor of polarity.

E_LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.

c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis.

QSAR studies on other pyridine derivatives have successfully identified key descriptors influencing their activity. For instance, studies on antimicrobial 3-hydroxypyridine-4-one derivatives revealed the significant role of topological parameters. nih.gov Another QSAR study on pyridothienopyrimidine derivatives as antimicrobial agents found that Log S (water solubility), E_LUMO, and molar refractivity were important descriptors. fip.org

Below is an illustrative data table of descriptors that could be used in a QSAR study of this compound and its analogs.

| Compound | pIC50 (Hypothetical) | LogP | TPSA (Ų) | E_LUMO (eV) |

| This compound | 5.8 | 0.8 | 53.5 | -0.75 |

| Analog 1 | 6.2 | 1.2 | 50.1 | -0.82 |

| Analog 2 | 5.5 | 0.5 | 58.9 | -0.68 |

| Analog 3 | 6.5 | 1.5 | 48.7 | -0.90 |

This table is illustrative and not based on experimentally verified data.

Such a QSAR model, once validated, would be a valuable tool for predicting the biological activity of novel this compound derivatives and for guiding the synthesis of more potent and selective compounds.

Research Applications in Medicinal Chemistry and Chemical Biology

Scaffold for Drug Discovery and Development

The structural attributes of (6-Methoxypyridin-3-YL)methanol make it an attractive starting point for the synthesis of complex molecules targeting various biological pathways. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the methoxy (B1213986) group can influence solubility and metabolic stability. The hydroxymethyl group offers a convenient handle for further chemical modifications, allowing for the introduction of diverse functional groups to optimize binding affinity and selectivity for specific biological targets.

Design and Synthesis of Kinase Inhibitors (e.g., RET Kinase)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. While direct evidence of this compound being used in the synthesis of RET kinase inhibitors is not prominently available in the reviewed literature, the closely related 6-methoxypyridin-3-yl moiety is a key component in some kinase inhibitor designs.

For instance, the synthesis of Selpercatinib, a potent and selective RET kinase inhibitor, involves intermediates that contain a methoxypyridine core. google.comsemanticscholar.org One patented synthesis method for a Selpercatinib intermediate, 6-alkoxy-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile, highlights the strategic use of substituted pyridines in constructing the final complex molecule. google.com The development of such potent inhibitors underscores the value of the pyridine scaffold in targeting the ATP-binding site of kinases. ed.ac.uk Further research may explore the direct incorporation of the this compound motif to potentially enhance the pharmacological properties of RET kinase inhibitors.

Phosphodiesterase (PDE) Inhibitor Development (e.g., PDE4, PDE5, PDE9, PDE10A)

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of PDEs have therapeutic applications in a range of conditions, including cardiovascular diseases, respiratory illnesses, and neurological disorders. The (6-methoxypyridin-3-yl) moiety has been successfully incorporated into inhibitors targeting several PDE families.

PDE4: In the quest for potent and selective PDE4 inhibitors with anti-inflammatory properties, researchers have developed pyrazolo[1,5-a]pyridines derived from a lead compound containing a methoxypyridine ring. These efforts aim to find treatments for inflammatory conditions like chronic obstructive pulmonary disease (COPD).

PDE5: A notable example in PDE5 inhibitor development is a potent, orally active, and brain-penetrant inhibitor, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. This compound, which incorporates the 6-methoxypyridin-3-yl group, has demonstrated significant in vivo efficacy and has entered clinical trials.

PDE10A: The development of inhibitors for PDE10A, a target for central nervous system disorders like schizophrenia, has also utilized the methoxypyridine scaffold. By optimizing the structure of papaverine, a known PDE10A inhibitor, new analogues have been synthesized. While direct use of the methanol (B129727) derivative is not specified, the exploration of related structures highlights the importance of the methoxypyridine core in achieving affinity for PDE10A. google.com

| Target | Compound Class | Key Findings |

| PDE4 | Pyrazolo[1,5-a]pyridines | Development of selective inhibitors with anti-inflammatory activity. |

| PDE5 | Pyrido[3,4-b]pyrazin-2(1H)-ones | Identification of a potent, orally active, brain-penetrant inhibitor that has entered clinical trials. |

| PDE10A | Papaverine Analogues | Synthesis of analogues with modest affinity, indicating the potential of the methoxypyridine scaffold. google.com |

Aldosterone (B195564) Synthase (CYP11B2) Inhibitor Research

Aldosterone synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in various cardiovascular and renal diseases. Selective inhibition of CYP11B2 is a promising therapeutic strategy. Research in this area has led to the development of potent and selective inhibitors based on various heterocyclic scaffolds.

One study focused on the lead optimization of 3,4-dihydro-1H-quinolin-2-one derivatives. This work resulted in the synthesis of in vivo active aldosterone synthase inhibitors with improved selectivity. A notable compound from this series is 6-(5-methoxypyridin-3-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one . The inclusion of the 5-methoxypyridin-3-yl group was a key modification in achieving the desired pharmacological profile. This demonstrates the utility of the this compound-related scaffold in the design of selective CYP11B2 inhibitors.

LSD1 Inhibitor Development

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in many cancers, making it an attractive target for cancer therapy. The development of LSD1 inhibitors has explored various chemical scaffolds capable of interacting with the enzyme's active site.

While direct incorporation of this compound is not explicitly detailed, the pyridin-3-yl core is a feature in some reversible LSD1 inhibitors. For example, the crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile has been elucidated. This structure reveals that the central pyridine ring plays a crucial role in positioning the other functional groups within the substrate-binding cavity of LSD1. This understanding of the binding mode can guide the rational design of more potent inhibitors, where the hydroxymethyl group of this compound could be explored for establishing additional interactions.

Antiandrogen Research

Androgen receptor (AR) antagonists are crucial for the treatment of prostate cancer. The search for novel antiandrogens with improved efficacy, particularly against castration-resistant prostate cancer, is an active area of research.

While the direct use of this compound as a starting scaffold for antiandrogens is not widely reported, research into novel antiandrogens has identified compounds containing a pyridinium (B92312) structure. For instance, a novel antiandrogen, referred to as Compound 30 , has shown efficacy in suppressing castration-resistant and MDV3100-resistant prostate cancer growth. google.com Although the synthesis of this specific compound from this compound is not confirmed in the available literature, the presence of a pyridine-based core in potent antiandrogens suggests the potential utility of this scaffold in future antiandrogen discovery efforts.

Antimicrobial and Anti-inflammatory Agent Research

The pyridine ring is a common feature in many antimicrobial and anti-inflammatory agents. Researchers have investigated derivatives of this compound for these biological activities.

A study focused on the synthesis of a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. nih.gov This ligand, which is closely related to this compound, and its Co(II) and Cu(II) metal complexes were screened for antimicrobial activity against various bacterial species. The results indicated that the Schiff base ligand exhibited notable binding affinity and interactions with microbial targets. nih.gov Generally, the complexation of Schiff bases with metals can enhance their antibacterial and antifungal effects. ekb.egekb.eg

Development of Antibacterial Compounds

The structural backbone of this compound is closely related to molecules that have been investigated for antibacterial properties. For instance, a Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. nih.gov This compound, along with its Copper(II) and Cobalt(II) metal complexes, was screened for antimicrobial activity against several bacterial species. The study confirmed that the Schiff base ligand and its metal complexes exhibited notable activity against pathogens including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov

Further research into pyridine derivatives has highlighted their potential as antibacterial agents. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria. rsc.org These findings underscore the importance of the pyridine scaffold in designing new antibacterial compounds.

Table 1: Antibacterial Screening of a (6-Methoxypyridin-3-YL)amine Derivative and its Complexes

| Compound | Test Organism | Activity |

|---|---|---|

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | E. coli, B. subtilis, S. aureus, K. pneumoniae | Antimicrobial activity observed |

| Co(II) Complex of MPM | E. coli, B. subtilis, S. aureus, K. pneumoniae | Antimicrobial activity observed |